molecular formula C11H12N6O B2878674 N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1240951-44-3

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

Katalognummer B2878674
CAS-Nummer: 1240951-44-3
Molekulargewicht: 244.258
InChI-Schlüssel: KHEKENQYTOKITF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide, also known as CCT137690, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail.

Wirkmechanismus

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide binds to the ATP-binding site of CDC7, preventing its activity and disrupting DNA replication. The inhibition of CDC7 leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis. The compound has shown selectivity towards CDC7, with minimal effects on other kinases.
Biochemical and Physiological Effects
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells. The compound has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. In animal studies, N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has demonstrated antitumor activity and improved survival rates in various cancer models.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has several advantages over other CDC7 inhibitors, including its selectivity towards CDC7 and its ability to sensitize cancer cells to DNA-damaging agents. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties. These limitations make it challenging to use N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in vivo and require further optimization of the compound.

Zukünftige Richtungen

For N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide include the optimization of its pharmacokinetic properties to improve its efficacy in vivo. The compound can also be used in combination with other anticancer agents to enhance its therapeutic effects. Additionally, the potential of N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide in other diseases, such as viral infections and neurological disorders, can be explored.
Conclusion
N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a promising small molecule inhibitor that selectively targets CDC7 and has shown potential in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Further optimization and exploration of the compound's potential in other diseases can lead to the development of effective therapies.

Synthesemethoden

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been synthesized using different methods, including the reaction of 1-cyano-1-cyclopropylacetylene with 3-cyano-1H-1,2,4-triazole in the presence of a palladium catalyst, and the reaction of 1-cyano-1-cyclopropylpropane with 3-cyano-1H-1,2,4-triazole in the presence of a base. The yield of the synthesis method is around 50-60%, and the purity of the compound is confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The compound selectively targets the cell division cycle 7-related protein kinase (CDC7), which is essential for DNA replication and cell division. Inhibition of CDC7 leads to cell cycle arrest and apoptosis in cancer cells, making N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O/c1-11(6-13,8-2-3-8)15-10(18)5-17-7-14-9(4-12)16-17/h7-8H,2-3,5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEKENQYTOKITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-cyclopropylethyl)-2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.